N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 331847-89-3
Cat. No.: VC6122847
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331847-89-3 |
|---|---|
| Molecular Formula | C19H15ClN2O3 |
| Molecular Weight | 354.79 |
| IUPAC Name | N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24) |
| Standard InChI Key | CVXHLQDXLNXIEV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring (isoxazole) substituted at positions 3, 4, and 5. Key substituents include:
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3-(2-Chlorophenyl): A chlorinated aromatic ring enhancing lipophilicity and potential receptor binding.
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5-Methyl group: A simple alkyl substituent influencing steric and electronic properties.
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4-Carboxamide linkage: Connects the oxazole core to an N-(4-acetylphenyl) group, introducing hydrogen-bonding capabilities .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 331847-89-3 | |
| Molecular Formula | C₁₉H₁₅ClN₂O₃ | |
| Molecular Weight | 354.79 g/mol | |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| InChIKey | CVXHLQDXLNXIEV-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Oxazole Ring Formation: Cyclization of β-ketoamides or condensation of hydroxylamine with diketones.
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Substituent Introduction: Sequential Friedel-Crafts acylation and nucleophilic substitution to attach the acetylphenyl and chlorophenyl groups.
Table 2: Hypothetical Synthesis Route
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Cyclization | NH₂OH·HCl, EtOH, reflux | 5-Methyl-1,2-oxazole-4-carboxylic acid |
| 2 | Amide Coupling | EDC/HOBt, DMF | N-(4-Acetylphenyl) intermediate |
| 3 | Chlorophenyl Introduction | ClC₆H₄MgBr, THF, 0°C to RT | Final product |
Reactivity Profile
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Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
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Electrophilic Substitution: The oxazole ring’s electron-deficient nature facilitates reactions at the 5-methyl position.
Comparative Analysis with Structural Analogues
Table 3: Activity of Selected Oxazole Derivatives
| Compound | IC₅₀ (μM) | Target Indication | Reference |
|---|---|---|---|
| 5-Methyl-N-(4-nitrophenyl)oxazole | 12.4 | Antifungal | |
| 3-Chloro-5-phenyl-1,2-oxazole | 45.6 | Anticancer (HCT-116) | |
| This Compound | N/A | Under investigation |
Key observations:
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Chlorophenyl and acetylphenyl groups may enhance target affinity compared to simpler derivatives.
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The lack of nitro or sulfonamide groups could reduce cytotoxicity risks .
Research Gaps and Future Directions
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Pharmacological Screening: Prioritize assays against cancer (e.g., HCT-116, MCF-7) and microbial strains.
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ADMET Profiling: Evaluate metabolic stability using human liver microsomes, as done for triazine analogues .
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Structural Optimization: Explore substituent effects at the 5-methyl position to enhance potency.
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